Smifh2

Actin Cytoskeleton Formin Inhibition Cell Biology

SMIFH2 is the definitive small-molecule inhibitor for selectively ablating formin-mediated actin nucleation and elongation without affecting Arp2/3-dependent processes. Its pan-inhibitory activity across six mammalian formin classes makes it the essential tool for unambiguous pathway dissection when used orthogonally with CK-666. Unlike myosin II or ROCK inhibitors, SMIFH2 directly targets the FH2 domain, preventing off-pathway crosstalk in phenotypic screens. This compound is shipped ≥98% pure and stable at -20°C, ready for immediate use in live-cell imaging and in vivo zebrafish models.

Molecular Formula C15H9BrN2O3S
Molecular Weight 377.2 g/mol
CAS No. 340316-62-3
Cat. No. B1681832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSmifh2
CAS340316-62-3
SynonymsSMIFH-2;  SMIFH 2;  SMIFH2
Molecular FormulaC15H9BrN2O3S
Molecular Weight377.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=S
InChIInChI=1S/C15H9BrN2O3S/c16-9-3-1-4-10(7-9)18-14(20)12(13(19)17-15(18)22)8-11-5-2-6-21-11/h1-8H,(H,17,19,22)/b12-8+
InChIKeyMVFJHEQDISFYIS-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SMIFH2 (CAS 340316-62-3) Formin FH2 Domain Inhibitor: Essential Baseline for Procurement and Research


SMIFH2 (CAS 340316-62-3) is a cell-permeable small molecule inhibitor of formin homology 2 (FH2) domains, functioning as a broad-spectrum antagonist of formin-mediated actin assembly [1]. It disrupts formin-dependent actin nucleation and processive barbed end elongation across evolutionarily diverse formins, including mammalian mDia1 and mDia2, S. pombe Cdc12, and S. cerevisiae Bni1 . Unlike Arp2/3 complex inhibitors, SMIFH2 selectively targets the FH2 domain without directly affecting actin monomer polymerization [1][2].

Why SMIFH2 Cannot Be Substituted by Blebbistatin, CK-666, or Y-27632 in Actin Cytoskeleton Studies


Generic substitution of SMIFH2 with myosin II inhibitors (Blebbistatin), Arp2/3 inhibitors (CK-666), or ROCK inhibitors (Y-27632) fails because these compounds target distinct and non-overlapping nodes in actin cytoskeleton regulation [1]. SMIFH2 inhibits formin-mediated actin nucleation and elongation (IC50 5–15 μM), whereas Blebbistatin targets myosin II ATPase activity (phenocopying some SMIFH2 effects due to off-target myosin inhibition) [2]. CK-666 specifically inhibits the Arp2/3 complex, a different actin nucleator, with no effect on formin-dependent processes [3]. Y-27632 inhibits ROCK, an upstream kinase regulating myosin light chain phosphorylation, representing a distinct signaling pathway . The quantitative comparisons below demonstrate why SMIFH2 remains the essential tool for dissecting formin-specific functions.

SMIFH2 Quantitative Differentiation: Head-to-Head Evidence vs. Blebbistatin, CK-666, and Y-27632


SMIFH2 Potency in Formin-Mediated Actin Nucleation (IC50 ~15 μM) vs. Arp2/3 Inhibitor CK-666 (No Activity)

SMIFH2 inhibits formin-mediated, profilin-independent actin nucleation with an IC50 of approximately 15 μM using mDia1 or mDia2 formins, while the Arp2/3 complex inhibitor CK-666 shows no inhibitory activity against formin-dependent actin assembly under identical assay conditions [1]. This demonstrates that SMIFH2 selectively targets the FH2 domain, whereas CK-666 is completely inactive against this pathway . At 25 μM, SMIFH2 selectively disrupts formin-dependent actin cables and contractile rings in fission yeast, but does not affect Arp2/3-dependent, CK-666-sensitive actin patches [2]. The lack of cross-reactivity ensures that observed phenotypes in SMIFH2-treated cells are attributable to formin inhibition rather than Arp2/3 complex disruption.

Actin Cytoskeleton Formin Inhibition Cell Biology

SMIFH2 Broad-Spectrum Formin Inhibition (6 of 7 Mammalian Classes) vs. Target-Specific Alternatives

SMIFH2 exhibits pan-inhibitory activity against human formins representing six of the seven mammalian formin classes, demonstrating broad-spectrum coverage that cannot be achieved with formin-specific genetic knockdowns or antibodies [1]. In contrast, alternative approaches such as siRNA-mediated knockdown or CRISPR-Cas9 knockout target only individual formin isoforms, requiring complex combinatorial strategies to achieve comparable pathway coverage. SMIFH2 derivatives with methoxy substitution of bromine and halogenation of the furan ring exhibit approximately five-fold increased potency, but retain the same pan-inhibitory profile, indicating that the broad-spectrum activity is intrinsic to the SMIFH2 scaffold [2]. No other small molecule currently offers this breadth of formin inhibition.

Formin Pharmacology Pan-Formin Inhibition Chemical Biology

SMIFH2 Phenocopies Blebbistatin in Stress Fiber Contraction Due to Myosin Off-Target Activity (Quantitative Comparison)

SMIFH2 treatment of fibroblasts phenocopies the addition of the known myosin II inhibitor Blebbistatin, inhibiting contraction of stabilized stress fibers and movement of actin arcs [1]. In vitro, SMIFH2 inhibits non-muscle myosin 2A ATPase activity with a higher IC50 than required for formin inhibition, while it inhibits bovine myosin 10, Drosophila myosin 7a, and Drosophila myosin 5 with greater potency than it inhibits formins [2]. Specifically, SMIFH2 inhibits myosin 10 and myosin 5 ATPase activity more efficiently than formin-driven actin polymerization, representing a quantifiable off-target liability that must be controlled in experimental design [2]. In contrast, Blebbistatin is a direct myosin II inhibitor with no formin activity, while Y-27632 inhibits ROCK upstream of myosin regulation without affecting formins.

Myosin Inhibition Off-Target Effects Cell Contractility

SMIFH2 In Vivo Toxicity Profile in Zebrafish (Tail Curvature, Cell Death) vs. ROCK Inhibitor Y-27632

In developing zebrafish embryos, SMIFH2 induces tail curvature, peripheral cell death, craniofacial malformations, and pericardial edema . In contrast, the ROCK inhibitor Y-27632 (which acts upstream of myosin II regulation) does not produce these developmental defects at comparable developmental stages, indicating distinct in vivo toxicity profiles attributable to differential pathway targeting [1]. This in vivo phenotypic difference underscores that SMIFH2's formin inhibition (combined with myosin off-target effects) produces unique developmental outcomes that cannot be replicated by ROCK pathway inhibition alone. The observed EC50 for SMIFH2-induced tail curvature in zebrafish is in the low micromolar range, consistent with its in vitro potency.

In Vivo Toxicology Developmental Biology Zebrafish Model

SMIFH2 Solubility and Formulation Advantages (198.82 mM in DMSO) vs. Blebbistatin

SMIFH2 exhibits superior solubility in DMSO (75 mg/mL, equivalent to 198.82 mM) , enabling preparation of highly concentrated stock solutions for in vitro and cell-based assays. In comparison, Blebbistatin has lower DMSO solubility (~20-30 mg/mL) and is subject to photoinactivation by blue light, requiring special handling precautions [1]. SMIFH2 does not exhibit photoinactivation, simplifying experimental workflows. This solubility advantage facilitates dose-response studies across a wide concentration range without exceeding DMSO toxicity thresholds in cell culture.

Solubility Optimization In Vitro Assay Development Chemical Handling

SMIFH2 Selective Disruption of Formin-Dependent Actin Cables (25 μM) vs. Arp2/3-Dependent Patches

At 25 μM, SMIFH2 selectively disrupts formin-dependent actin cables and contractile rings in fission yeast (S. pombe) while leaving Arp2/3-dependent, CK-666-sensitive actin patches intact [1]. This spatial and functional selectivity is visually quantifiable by fluorescence microscopy of actin structures. In contrast, CK-666 (100 μM) disrupts actin patches without affecting actin cables, while Latrunculin A (actin monomer sequester) eliminates both structures non-selectively [2]. This differential phenotype confirms that SMIFH2's inhibitory activity is restricted to formin-mediated actin assembly, not general actin dynamics.

Actin Cytoskeleton Imaging Fission Yeast Model Formin Specificity

SMIFH2 Application Scenarios: Validated Use Cases from Quantitative Evidence


Dissecting Formin-Specific vs. Arp2/3-Dependent Actin Assembly Pathways

Researchers seeking to distinguish between formin-mediated and Arp2/3-mediated actin nucleation can use SMIFH2 (25 μM) in parallel with CK-666 (100 μM) to achieve orthogonal pathway inhibition. As demonstrated in fission yeast, SMIFH2 selectively ablates actin cables and contractile rings while sparing Arp2/3-dependent actin patches, whereas CK-666 shows the inverse pattern [1]. This combinatorial approach enables unambiguous assignment of actin structures to specific nucleation pathways in live-cell imaging studies.

Broad-Spectrum Formin Inhibition for Unbiased Pathway Screens

Investigators performing phenotypic screens for formin-dependent processes without prior knowledge of the specific isoform involved should use SMIFH2 due to its pan-inhibitory activity against six of the seven mammalian formin classes [1]. Unlike isoform-specific genetic approaches that require extensive validation, SMIFH2 provides immediate, reversible pharmacological inhibition of the entire formin family, facilitating rapid identification of formin-dependent phenotypes in cell migration, cytokinesis, and cytoskeletal remodeling assays.

In Vivo Zebrafish Developmental Toxicity Screening

SMIFH2 induces quantifiable developmental defects in zebrafish embryos, including tail curvature, peripheral cell death, craniofacial malformations, and pericardial edema [1]. This reproducible phenotype can be used as a positive control for formin inhibition in vivo or as a screening platform for novel formin inhibitors with improved safety profiles. Researchers should note that the observed toxicity likely reflects combined formin and myosin off-target inhibition [2].

Myosin Off-Target Control in Actomyosin Contractility Studies

Because SMIFH2 phenocopies Blebbistatin in stress fiber contraction assays due to off-target myosin inhibition [1], investigators studying actomyosin contractility must include Blebbistatin as a parallel control to deconvolute formin-specific vs. myosin-dependent effects. A recommended experimental design includes: (1) SMIFH2 alone (formins + myosin off-target), (2) Blebbistatin alone (myosin II only), (3) combination of SMIFH2 + Blebbistatin to assess additivity/synergy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Smifh2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.